Product packaging for HKPao(Cat. No.:)

HKPao

Cat. No.: B13917681
M. Wt: 2557.2 g/mol
InChI Key: GZESIPHLGJDZRG-VCWDIOOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adipotide, also known as FTPP (Fat-Targeted Proapoptotic Peptide), is a synthetic peptidomimetic compound designed for advanced scientific research. Its primary mechanism of action involves the selective targeting and induction of apoptosis (programmed cell death) in the vasculature supplying white adipose tissue (WAT) . This targeted approach is facilitated by a unique dual-domain structure: a homing sequence that binds to specific receptors, such as prohibitin and annexin A2, on the blood vessels of white fat, and a proapoptotic sequence that disrupts mitochondrial function, leading to the collapse of the targeted vasculature . The subsequent reduction in blood supply causes ischemic injury and death of adipocytes, which are then cleared by the body's natural processes . This makes Adipotide a valuable tool for investigating the mechanisms of obesity, metabolic syndrome, and adipose tissue biology . Preclinical studies, including those in non-human primates, have demonstrated that Adipotide can lead to significant reductions in body fat, particularly visceral fat, and improvements in metabolic parameters such as insulin sensitivity and glucose tolerance . Beyond metabolic research, its function as a vascular-targeting agent also opens avenues for research in oncology, given the similarities between adipose and tumor vasculature and the expression of prohibitin in certain cancers . This product is intended for research purposes only in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C111H206N36O28S2 B13917681 HKPao

Properties

Molecular Formula

C111H206N36O28S2

Molecular Weight

2557.2 g/mol

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C111H206N36O28S2/c1-60(2)49-79(142-99(163)71(32-15-23-41-113)133-87(150)56-125-86(149)55-127-97(161)84(59-177)147-109(173)83(53-89(152)153)146-103(167)76(36-19-27-45-117)138-90(154)64(9)128-98(162)72(39-30-48-123-111(121)122)134-88(151)57-124-85(148)54-126-96(160)70(31-14-22-40-112)139-95(159)69(120)58-176)105(169)129-66(11)92(156)136-74(34-17-25-43-115)101(165)143-80(50-61(3)4)106(170)130-65(10)91(155)135-73(33-16-24-42-114)100(164)140-77(37-20-28-46-118)104(168)145-82(52-63(7)8)107(171)131-67(12)93(157)137-75(35-18-26-44-116)102(166)144-81(51-62(5)6)108(172)132-68(13)94(158)141-78(110(174)175)38-21-29-47-119/h60-84,176-177H,14-59,112-120H2,1-13H3,(H,124,148)(H,125,149)(H,126,160)(H,127,161)(H,128,162)(H,129,169)(H,130,170)(H,131,171)(H,132,172)(H,133,150)(H,134,151)(H,135,155)(H,136,156)(H,137,157)(H,138,154)(H,139,159)(H,140,164)(H,141,158)(H,142,163)(H,143,165)(H,144,166)(H,145,168)(H,146,167)(H,147,173)(H,152,153)(H,174,175)(H4,121,122,123)/t64-,65+,66+,67+,68+,69-,70-,71+,72-,73+,74+,75+,76-,77+,78+,79+,80+,81+,82+,83-,84-/m0/s1

InChI Key

GZESIPHLGJDZRG-VCWDIOOSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N

Origin of Product

United States

Detailed Research Findings on Adipotide

Chimeric Peptide Architecture

The structure of Adipotide is characterized by two primary functional domains linked by a glycine-glycine (GG) linker wikipedia.orgresearchgate.net. This design allows for the distinct functions of targeting and cell death induction to be combined within a single molecule albaniandailynews.com.

Targeting Domain: Sequence and Specificity (CKGGRAKDC motif)

The targeting domain of Adipotide is a cyclic peptide with the sequence CKGGRAKDC interfax.com.uaalbaniandailynews.com. This motif is believed to bind to a receptor complex involving prohibitin (PHB) and annexin A2 (ANXA2), which are purportedly expressed on the surface of endothelial cells in blood vessels supplying WAT interfax.com.uabiotechpeptides.com. This binding is thought to confer specificity, allowing Adipotide to distinguish between blood vessels in adipose tissue and those in other tissues interfax.com.ua. The CKGGRAKDC sequence has been investigated as a potential tool to selectively induce apoptosis in the vasculature of adipose tissue by targeting prohibitin, a multifunctional membrane protein that can be exploited as a vascular marker of adipose tissue mdpi.comnih.gov. The specific binding of the CKGGRAKDC motif to prohibitin has been reported, indicating its association with white adipocytes mdpi.com.

Pro-Apoptotic Domain: Mechanism of Cell Death Induction (D(KLAKLAK)2)

The pro-apoptotic domain of Adipotide is the D(KLAKLAK)₂ sequence mdpi.commedchemexpress.com. This sequence is theorized to disrupt mitochondrial membranes upon internalization into targeted cells, leading to apoptosis interfax.com.uamedchemexpress.comeurogentec.com. The (KLAKLAK)₂ sequence is a representative of the antimicrobial peptide group and has shown anticancer properties by damaging cell membranes and inhibiting tumor cell proliferation through mitochondrial swelling and membrane destruction, triggering apoptosis medchemexpress.com. This pro-apoptotic peptide, composed of D-amino acids, is an alpha-helical amphipathic peptide that is toxic to eukaryotic cells if internalized by a suitable targeting mechanism eurogentec.com. It disrupts mitochondrial membranes upon receptor-mediated cell internalization and causes programmed cell death eurogentec.com. The D-amino acid form is used to potentially enhance stability against proteolytic degradation.

Rational Design Principles in Peptide Therapeutics

Rational design in peptide therapeutics involves the systematic modification of peptides to improve their biological properties and convert them into more drug-like compounds nih.gov. This approach depends heavily on understanding the molecular determinants of ligand-receptor interactions nih.gov. Rational design, especially when coupled with validated in silico tools, can be used to efficiently explore chemical space and identify peptides with desired properties sacredheart.edutandfonline.com. Key principles include considering physicochemical properties, potency, and opportunities and challenges related to absorption, distribution, metabolism, and excretion (ADME) sacredheart.edutandfonline.com. Rational design aims to reveal the qualitative or quantitative relationship between the molecular structure of a substance and its biological activity creative-peptides.com. This provides a scientific basis for drug design and optimization, potentially accelerating the development of new drugs and improving their efficacy, selectivity, and safety creative-peptides.com. Peptidomimetics, like Adipotide, are designed to mimic the 3D structures of original binding partners and compete with them for interactions nih.gov.

Advanced Peptide Synthesis Methodologies in Research (e.g., Solid-Phase Peptide Synthesis)

Advanced peptide synthesis techniques have revolutionized the field, enabling the efficient production of peptides with high purity and yield openaccessjournals.com. Solid-Phase Peptide Synthesis (SPPS) is a widely used method for peptide synthesis in research openaccessjournals.comkbdna.combachem.com. It involves attaching the first amino acid to a solid support, such as resin beads, and sequentially adding amino acids in the desired sequence openaccessjournals.combachem.com. This method allows for high purity and can be automated, making it suitable for the production of peptides openaccessjournals.comjpt.com. SPPS simplifies the purification process as the peptide remains attached to the solid phase throughout synthesis, making it easier to remove by-products bachem.com. The process involves cycles of Nα-protecting group cleavage, washing steps, and coupling of a protected amino acid bachem.com. While SPPS is efficient, the solvents used can be environmentally unfriendly, prompting research into greener alternatives like aqueous media rsc.org.

Structure-Activity Relationship (SAR) Studies in Peptide Development

Structure-Activity Relationship (SAR) studies are crucial in peptide and peptidomimetic research to improve the biological properties of peptides nih.govcreative-peptides.com. SAR analysis aims to reveal the relationship between a molecule's structure and its biological activity or physicochemical properties creative-peptides.com. These studies involve the systematic modification of a lead peptide to gain insight into the molecular determinants of ligand-receptor interactions nih.gov. SAR studies can be qualitative or quantitative, using mathematical models to quantify the relationship and predict the potential activity of new compounds creative-peptides.com. Techniques like alanine (B10760859) scanning, D-amino acid scanning, and N-alkyl amino acid scanning are used to identify key residues and their importance in peptide activity and conformation researchgate.netresearchgate.net. Peptide arrays are also powerful tools for performing detailed SAR binding studies rsc.org. By identifying key structural features and their effects on biological activity, SAR studies provide a scientific basis for drug design and optimization creative-peptides.com.

Mechanisms of Action and Cellular Biology

Selective Targeting of White Adipose Tissue (WAT) Vasculature

Adipotide demonstrates selective targeting of the blood vessels that nourish white adipose tissue. biotechpeptides.cominterfax.com.uawikipedia.orgalbaniandailynews.compeptidesciences.comnih.govarrowheadpharma.comrenutechpharma.com This specificity is attributed to the peptide's targeting domain, which is designed to bind to receptors predominantly expressed on the surface of endothelial cells in WAT vasculature. interfax.com.uaalbaniandailynews.comnewsdrum.inpeptidesciences.com Unlike non-specific angiogenesis inhibitors, Adipotide's mechanism is ligand-directed, allowing it to specifically disrupt the vascular supply of fat. nih.govresearchgate.net This targeted approach differentiates Adipotide from conventional metabolic interventions. interfax.com.ua

Receptor Interactions: Prohibitin (PHB) and Annexin (B1180172) A2 (ANXA2)

A key aspect of Adipotide's mechanism involves its interaction with a receptor system composed of two proteins: prohibitin (PHB) and annexin A2 (ANXA2). biotechpeptides.comwikipedia.orgalbaniandailynews.compeptidesciences.comnih.govarrowheadpharma.comresearchgate.net These proteins are believed to function as primary targets that direct the Adipotide molecule to specific cells within the white fat tissue vasculature. biotechpeptides.com Research indicates that Adipotide's targeting motif, such as the CKGGRAKDC sequence, may bind to this ANXA2-PHB receptor complex. biotechpeptides.cominterfax.com.ua

Receptor Complex Formation and Localization in Adipose Endothelium

While ANXA2 and PHB are present in various cells, they are hypothesized to form a unique receptor system specifically found in white fat tissue, enabling precise targeting by Adipotide. biotechpeptides.combiotechpeptides.combiotechpeptides.com This ANXA2-PHB receptor system has been reported in the white adipose tissue vasculature of both human patients and mice. nih.govresearchgate.netnih.gov Studies have shown that ANXA2 is required for the assembly of a PHB-containing protein complex on the surface of both WAT endothelial cells and adipocytes. nih.gov Immunohistochemistry studies have suggested that ANXA2 and prohibitin colocalize in the vasculature of human WAT. nih.govpnas.org

Biological Role of PHB and ANXA2 in Adipose Vasculature

Prohibitin and annexin A2, particularly in complex with the fatty acid transporter CD36, are suggested to play a role in regulating fatty acid transport in white adipose tissue. biotechpeptides.comcorepeptides.combiotechpeptides.combiotechpeptides.comnih.govzzsttmy.com This complex may facilitate the uptake of fatty acids by the endothelium and their subsequent transport into adipocytes. corepeptides.combiotechpeptides.comnih.govzzsttmy.com The interaction between ANXA2 and PHB is posited to be essential for mediating fatty acid transport from the endothelium into adipocytes. corepeptides.comnih.gov Disrupting the interaction between ANXA2 and PHB, either genetically or through the use of blocking peptides, has been shown to affect fatty acid transport efficiency. nih.govresearchgate.net Furthermore, the colocalization of prohibitin and CD36 on the adipocyte surface can be induced by extracellular fatty acids, suggesting dynamic regulation of this protein complex in response to fatty acid levels. corepeptides.combiotechpeptides.com

Induction of Apoptosis in Endothelial Cells

Following binding to the ANXA2-PHB receptor complex on adipose vasculature endothelial cells, Adipotide is designed to induce apoptosis (programmed cell death) in these targeted cells. biotechpeptides.cominterfax.com.uawikipedia.orgalbaniandailynews.compeptidesciences.comnih.govarrowheadpharma.comrenutechpharma.com This pro-apoptotic effect is mediated by the second functional domain of Adipotide, the (KLAKLAK)₂ sequence. biotechpeptides.cominterfax.com.uaalbaniandailynews.com

Mitochondrial Pathway Disruption

The (KLAKLAK)₂ domain of Adipotide is theorized to disrupt mitochondrial membranes upon internalization into the targeted endothelial cells. biotechpeptides.cominterfax.com.uaalbaniandailynews.compeptidesciences.comarrowheadpharma.comnih.gov Mitochondria are critical not only for energy production but also as pivotal regulators of cell death pathways. albaniandailynews.com The disruption of mitochondrial integrity by the (KLAKLAK)₂ sequence may trigger processes leading to cell death. biotechpeptides.cominterfax.com.ua Research indicates that Adipotide might serve as a molecular tool to probe the signaling pathways that govern mitochondrial dynamics and the apoptotic process initiated through mitochondrial disruption. albaniandailynews.com

Consequences for Adipose Tissue Blood Supply Impairment

The induction of apoptosis in the endothelial cells of the white adipose tissue vasculature leads to the reduction or destruction of the local blood supply. biotechpeptides.comwikipedia.orgalbaniandailynews.compeptidesciences.comnih.govarrowheadpharma.comrenutechpharma.com This process results in ischemic injury to the fat cells, as they are deprived of necessary nutrients and oxygen. peptidesciences.comalbeu.comcorepeptides.com Consequently, the adipocytes undergo apoptosis or cell death due to the lack of blood supply. peptidesciences.comalbeu.com This targeted ablation of the vascular network nourishing white adipose tissue ultimately contributes to diminished adipose mass. biotechpeptides.compeptidesciences.comsciencedaily.comarrowheadpharma.com The impairment of adipose tissue blood flow in obesity is a known characteristic of dysfunctional adipose tissue, and targeting this vasculature provides a novel approach to reducing fat mass. frontiersin.orgnih.gov

Secondary Effects on Adipocytes

Adipotide's primary target is the vasculature supplying white adipose tissue. By selectively inducing apoptosis in the endothelial cells of these blood vessels, Adipotide effectively cuts off the blood supply to the adipocytes. albeu.cominterfax.com.uapeptidesciences.combiotechpeptides.compulse.ng This disruption of blood flow initiates a cascade of secondary effects on the adipocytes themselves. albeu.com

Ischemic Injury and Adipocyte Apoptosis

The disruption of blood supply to white adipose tissue by Adipotide leads to ischemic injury in the adipocytes. corepeptides.compeptidesciences.combiotechpeptides.compulse.ngpeptidesciences.com Ischemia is characterized by an insufficient supply of oxygen and nutrients, which are essential for cell survival. corepeptides.compeptidesciences.com This deprivation prevents the normal function and survival of the injured fat cells. corepeptides.com

Adipocyte Reabsorption and Metabolism

Research in obese rhesus monkeys demonstrated a significant decrease in fat deposits and body weight after exposure to Adipotide. corepeptides.comgvpharmaceutical.com For instance, in one study, obese female rhesus monkeys showed a 39% decrease in fat deposits and an 11% reduction in body weight on average after a period of Adipotide exposure followed by a non-treatment period. corepeptides.comgvpharmaceutical.com Studies in rodents have also shown substantial reductions in body weight. corepeptides.comfiercebiotech.comarrowheadpharma.com

The reduction in white adipose tissue mass through this mechanism has been supported by imaging assessments such as dual-energy x-ray absorptiometry (DEXA) and Magnetic Resonance Imaging (MRI). peptidesciences.combiotechpeptides.com This targeted reduction of adipose deposits may also have implications for metabolic health, potentially improving parameters such as insulin (B600854) sensitivity and glucose metabolism. interfax.com.uafiercebiotech.comarrowheadpharma.comfirstwordpharma.comyoutube.com

Interactive Table: Adipotide Study Findings on Adipose Tissue and Body Weight

Study SubjectTreatment DurationOutcome MeasuredObserved Change (Average)Source
Obese Rodents28 daysBody Weight ReductionUp to 30% fiercebiotech.comarrowheadpharma.com
Obese Rhesus Monkeys4 weeks (treatment) + 4 weeks (non-treatment)Fat Deposit Decrease39% corepeptides.comgvpharmaceutical.com
Obese Rhesus Monkeys4 weeks (treatment) + 4 weeks (non-treatment)Body Weight Reduction11% corepeptides.comgvpharmaceutical.com
Obese Rhesus Monkeys28 daysBody Weight Reduction11% fiercebiotech.comarrowheadpharma.com
Obese Rhesus Monkeys28 daysAbdominal Fat Reduction27% theweek.com
Various ModelsSeveral weeksTotal Adiposity ReductionApproximately 38.7% biotechpeptides.com

Comparative Analysis with Brown Adipose Tissue (BAT) Interactions

Adipotide's mechanism of action exhibits a high degree of specificity for the vasculature of white adipose tissue (WAT). interfax.com.uapeptidesciences.combiotechpeptides.combiotechpeptides.com This specificity is attributed to the peptide's ability to bind to specific receptors, namely prohibitin and ANXA-2, which are predominantly found on the surface of blood vessels supplying WAT. albeu.cominterfax.com.uapeptidesciences.combiotechpeptides.compulse.ngbiotechpeptides.com

Due to the tissue-specific expression of these target receptors, Adipotide is suggested to have no significant effect on brown adipose tissue (BAT). peptidesciences.combiotechpeptides.compulse.ng This is a crucial distinction, as brown adipose tissue plays a different role in energy metabolism compared to white adipose tissue. While WAT is primarily involved in energy storage, BAT is specialized in energy expenditure through adaptive thermogenesis, a process that generates heat. purdue.eduneurosciencenews.comnih.gov This thermogenic activity is largely dependent on uncoupling protein 1 (UCP1). nih.gov

The lack of interaction with BAT suggests that Adipotide does not interfere with adaptive brown fat thermogenesis, which is particularly important for heat conservation, especially in newborns. peptidesciences.combiotechpeptides.com Research indicates that promoting BAT activity can be a strategy for combating obesity and metabolic disease due to its calorie-burning capabilities. neurosciencenews.comnih.govsciencedaily.com However, Adipotide's mechanism focuses on reducing energy-storing white fat rather than activating energy-burning brown fat. purdue.edu Studies have explored different approaches to influence adipose tissue, including those that aim to increase BAT activity or induce "browning" of white adipose tissue, where white adipocytes take on characteristics of brown adipocytes. purdue.edunih.govmdpi.com In contrast, Adipotide's action is directed towards the elimination of white adipocytes by disrupting their blood supply. corepeptides.cominterfax.com.uapeptidesciences.combiotechpeptides.compulse.ng

Research into prohibitin's role in adipose tissue has also indicated distinct functions in white and brown adipose tissues. While intracellular prohibitin is important for the normal function of adipocytes in both types of adipose tissue, its cell surface localization is selective for adipocytes and endothelial cells of adipose tissue. nih.gov Studies involving the knockout of endothelial prohibitin have shown effects on lipid metabolism and glucose utilization, particularly in BAT, but did not affect vascularization or angiogenesis in either WAT or BAT. nih.gov This further highlights the complex and distinct roles of different components within white and brown adipose tissues and their vasculature.

Preclinical Research and Experimental Models

In Vitro Studies of Adipotide Biological Activity

In vitro studies have been crucial in elucidating the molecular mechanisms underlying Adipotide's biological effects. These studies have primarily focused on its ability to induce programmed cell death, or apoptosis, in endothelial cells that are vital for the survival of fat cells.

Adipotide's mechanism of action involves the targeted induction of apoptosis in the endothelial cells of blood vessels that supply white adipose tissue. mdanderson.orgnih.gov This is achieved through its unique structure, which includes a homing domain that specifically recognizes and binds to two proteins, prohibitin and annexin (B1180172) A2, which are found on the surface of these endothelial cells. mdanderson.orgnih.gov Once bound, a pro-apoptotic sequence within Adipotide is internalized by the cell, leading to the disruption of mitochondrial membranes and triggering the apoptotic cascade. nih.govmdpi.com This targeted cell death effectively cuts off the blood supply to adipocytes, leading to their subsequent death and reabsorption by the body. mdpi.com The apoptotic process initiated by Adipotide is theorized to be dependent on mitochondrial pathways. mdanderson.org

While specific studies exclusively detailing the use of various endothelial cell lines in Adipotide research are not extensively publicized, the broader field of vascular and obesity research commonly employs specific cell lines to model endothelial behavior. Human Umbilical Vein Endothelial Cells (HUVECs) are a frequently utilized model in studies of angiogenesis and endothelial cell function. Similarly, murine (mouse) endothelial cell lines, such as bEND.3, are often used in preclinical investigations. The insights gained from research on such cell lines have contributed to the understanding of endothelial cell biology that underpins the development of targeted therapies like Adipotide.

In Vivo Animal Model Systems

The efficacy of Adipotide in promoting weight loss and reducing adipose tissue has been evaluated in various animal models, progressing from rodents to non-human primates to assess its translational potential.

Initial preclinical research in obese mice demonstrated significant weight loss with Adipotide treatment. nih.govnih.gov In these studies, obese mice experienced a reduction of approximately 30% of their body weight. nih.govnih.gov Further research in both lean and obese mice and rats treated with the pro-apoptotic peptide for several weeks showed a significant reduction in body weight in the diet-induced obese models. mdpi.com This weight loss was primarily attributed to a reduction in fat mass and was accompanied by a decrease in food intake, without observable signs of illness. mdpi.com These rodent studies provided the foundational evidence for Adipotide's potential as a weight-loss agent by targeting the vasculature of white adipose tissue. rightpatient.com

Rodent ModelKey Findings
Obese MiceApproximately 30% reduction in body weight. nih.govnih.gov
Diet-Induced Obese Mice and RatsSignificant reduction in body weight and fat mass. mdpi.com
Lean Mice and RatsNo significant weight loss observed. mdpi.com

Building on the promising results from rodent studies, Adipotide was evaluated in several species of Old World monkeys, which share more physiological similarities with humans, particularly in terms of metabolism and obesity-related pathologies. rightpatient.comalbeu.com In a study involving spontaneously obese rhesus monkeys, daily treatment with Adipotide for four weeks resulted in an average weight loss of 11%. nih.govnih.gov This was accompanied by a reduction in Body Mass Index (BMI) and abdominal circumference. nih.govalbeu.com Furthermore, treated monkeys exhibited marked improvements in insulin (B600854) resistance. nih.govnih.gov Studies were also conducted in baboons and cynomolgus macaques, further establishing the effects of Adipotide in non-human primate models of obesity. rightpatient.comalbeu.com

Non-Human Primate ModelDuration of TreatmentAverage Weight LossAdditional Observations
Obese Rhesus Monkeys4 weeks11% nih.govnih.govReduction in BMI and abdominal circumference; improved insulin resistance. nih.govnih.govalbeu.comnih.gov
Obese Rhesus Monkeys (Dose-finding study)9 weeks15.4% and 20.4% in two subjects albeu.comDose-dependent decrease in body weight, BMI, and abdominal circumference. albeu.com
BaboonsNot specifiedNot specifiedPart of the preclinical evaluation. rightpatient.comalbeu.com
Cynomolgus MacaquesNot specifiedNot specifiedPart of preclinical safety studies. rightpatient.comalbeu.com

Evaluation of Adipose Tissue Reduction and Remodeling in Preclinical Studies

Across preclinical studies, the primary mechanism of weight loss induced by Adipotide was the reduction of white adipose tissue. nih.govalbeu.com Imaging techniques such as Magnetic Resonance Imaging (MRI) and dual-energy x-ray absorptiometry (DEXA) scans confirmed a marked decrease in body fat in treated animals. researchgate.netmdpi.com

In obese rhesus monkeys, MRI scans revealed a 27% reduction in abdominal fat. nih.gov DEXA scans in the same study showed that at the end of the treatment and a subsequent recovery period, the average percentage decrease in total body fat for the treated monkeys was 38.7%, compared to 14.8% for the control group. albeu.com This targeted destruction of the blood supply to fat cells leads to their reabsorption and metabolism, resulting in a significant remodeling of adipose tissue. nih.gov The process of adipose tissue remodeling is a complex one, involving coordinated responses among various cell types, including endothelial precursor cells and immune cells. rightpatient.com Adipotide's ability to selectively target the vasculature of white adipose tissue represents a novel approach to inducing this remodeling process for therapeutic benefit. rightpatient.com

Imaging Modalities

Advanced imaging technologies have been instrumental in visualizing and quantifying the effects of Adipotide on fat depots in animal models. scintica.comfrontiersin.orgia-grp.comresearchgate.netnih.gov Techniques such as Dual-Energy X-ray Absorptiometry (DEXA) and Magnetic Resonance Imaging (MRI) have provided critical data in these preclinical evaluations.

In studies involving obese rhesus monkeys, MRI and DEXA imaging confirmed that Adipotide treatment led to a significant reduction in white adipose tissue. nih.govrutgers.eduresearchgate.net Specifically, MRI scans were used to measure abdominal body fat, a key indicator of metabolic health, and revealed a substantial decrease in treated animals compared to controls. sciencedaily.com These imaging modalities offer a non-invasive way to longitudinally assess changes in body composition, providing clear evidence of Adipotide's effect on fat mass. nih.govrutgers.eduresearchgate.netsciencedaily.commdanderson.org

Table 1: Imaging Modality Applications in Adipotide Preclinical Research

Imaging Modality Application in Adipotide Research Key Findings
DEXA Quantifying changes in total body fat mass and lean mass. Confirmed a marked reduction in white adipose tissue. nih.govrutgers.eduresearchgate.net

| MRI | Visualizing and quantifying visceral and subcutaneous adipose tissue. | Showed a 27% decrease in abdominal fat in treated monkeys. sciencedaily.com |

Histological Analyses of Adipose Depots

Studies have shown that Adipotide induces targeted apoptosis (programmed cell death) within the blood vessels that supply white adipose tissue. nih.govrutgers.eduresearchgate.netthisdaylive.com This disruption of the blood supply leads to the death and subsequent reabsorption of fat cells. sciencedaily.commdanderson.org Histological examinations of visceral adipose tissue from animal models would typically involve staining techniques like hematoxylin-eosin (HE) to visualize adipocyte morphology and quantify changes in cell size and density.

Metabolic and Physiological Research Outcomes in Preclinical Studies

Beyond changes in fat mass, preclinical research has extensively investigated the broader metabolic and physiological effects of Adipotide. These studies have revealed significant improvements in several key markers of metabolic health.

Improvements in Insulin Sensitivity and Glucose Tolerance

A consistent finding in preclinical studies with Adipotide is a notable improvement in insulin sensitivity and glucose tolerance. thisdaylive.com In obese, insulin-resistant rhesus monkeys, treatment with Adipotide resulted in a significant enhancement of insulin action. nih.govrutgers.eduresearchgate.netmdanderson.org While fasting blood glucose levels remained largely unchanged, the insulin response to a glucose challenge was markedly reduced. nih.gov

The insulinogenic index, a measure of insulin resistance, was shown to decrease by an average of 48.5% in treated monkeys, while it increased in the control group. nih.gov This indicates that the animals required less insulin to manage their blood glucose levels, a sign of improved sensitivity. sciencedaily.commdanderson.org These metabolic benefits were observed to occur rapidly, sometimes within days of treatment and before significant weight loss, suggesting a direct effect on metabolic pathways.

Table 2: Impact of Adipotide on Insulin Sensitivity in Rhesus Monkeys

Parameter Observation Significance
Insulin Response Reduced insulin response during intravenous glucose tolerance tests. nih.gov Indicates improved ability of the body to utilize insulin.

| Insulinogenic Index | Average reduction of 48.5% in treated animals. nih.gov | Quantifies a significant improvement in insulin resistance. |

Effects on Adipose Tissue Function and Hormone Secretion

Adipose tissue is an active endocrine organ that secretes various hormones, known as adipokines, which play roles in metabolism and inflammation. Preclinical evidence suggests that Adipotide treatment leads to improved white adipose tissue (WAT) hormone secretion. This indicates that beyond simply reducing fat mass, Adipotide may help restore healthier function to the adipose tissue that remains. The reduction of caloric intake was observed despite falling levels of leptin, a hormone involved in satiety, suggesting the mechanism is independent of leptin's direct action. nih.gov

Table of Compounds Mentioned

Compound Name
Adipotide
Hematoxylin-eosin
Insulin
Leptin

Selectivity of Action in Preclinical Models (e.g., effects on obese versus lean subjects)

Preclinical research on Adipotide has consistently highlighted its selective action, demonstrating pronounced effects in obese subjects while having minimal impact on their lean counterparts. fiercebiotech.com This selectivity is a cornerstone of its design, which targets the specific pathophysiology of adipose tissue expansion.

The mechanism of Adipotide involves a ligand-directed peptidomimetic that induces targeted apoptosis in the blood vessels of white adipose tissue. nih.govresearchgate.net The compound is composed of two key domains: a homing sequence (CKGGRAKDC) that recognizes and binds to specific protein receptors—prohibitin and Annexin A2—and a proapoptotic sequence (D(KLAKLAK)2) that disrupts mitochondrial membranes, leading to cell death. rightpatient.compeptidesciences.combiotechpeptides.com These target receptors are believed to be selectively expressed and accessible on the surface of endothelial cells within the vasculature that supports white adipose tissue, particularly during the angiogenic expansion that accompanies obesity. nih.govpeptidesciences.comalbeu.com

This targeted mechanism results in the collapse of the microvasculature supplying white adipocytes. rightpatient.com Deprived of essential blood flow, the fat cells undergo ischemic injury and subsequent apoptosis, after which they are cleared by the immune system. rightpatient.compeptidesciences.comcorepeptides.com

Detailed Research Findings in Obese vs. Lean Models

Studies in various animal models have substantiated the selective efficacy of Adipotide. In multiple independent studies involving obese rodents, treatment with Adipotide for 28 days resulted in a significant weight reduction of up to 30%. fiercebiotech.commdanderson.org

A pivotal study extended these findings to nonhuman primates, a more relevant model for human obesity. nih.gov In spontaneously obese rhesus monkeys, treatment with Adipotide led to rapid and significant weight loss. nih.govmdanderson.org After a 28-day treatment period, these monkeys lost an average of 11% of their total body weight. corepeptides.commdanderson.orgpeptideinitiative.com This was accompanied by marked reductions in Body Mass Index (BMI) and abdominal circumference. nih.govmdanderson.org Imaging techniques such as dual-energy x-ray absorptiometry (DEXA) and magnetic resonance imaging (MRI) confirmed that the weight loss was primarily due to a substantial decrease in white adipose tissue. nih.govpeptidesciences.comcorepeptides.com The average reduction in total body fat for treated monkeys was 38.7% at the end of the study period. nih.gov

In stark contrast, when lean rhesus monkeys were administered a therapeutic dose of Adipotide, they did not experience weight loss. nih.gov This critical finding suggests that the compound's mechanism of action is specific to the obese state, sparing the stable adipose tissue vasculature of lean subjects. fiercebiotech.comnih.gov

Beyond weight reduction, the obese monkeys treated with Adipotide also showed significant improvements in metabolic health, particularly a marked improvement in insulin resistance. nih.govmdanderson.orgexploring-peptides.com The insulinogenic index, a measure of insulin resistance, was significantly lowered in the treated obese animals. nih.gov

The tables below summarize the comparative effects observed in preclinical studies.

Table 1: Comparative Effects of Adipotide on Body Weight in Preclinical Models

Subject GroupAnimal ModelDuration of TreatmentOutcome
Obese Rodents28 DaysUp to 30% reduction in body weight
Obese Rhesus Monkeys28 DaysAverage of 11% reduction in body weight
Lean Rhesus Monkeys28 DaysNo significant weight loss observed

Table 2: Metabolic and Physical Changes in Obese Rhesus Monkeys Treated with Adipotide

ParameterObservation
Body Mass Index (BMI) Significant decrease
Abdominal Circumference Significant decrease
Total Body Fat (via DEXA) Average decrease of 38.7%
Insulin Resistance Marked improvement; significant reduction in insulinogenic index

This selective action underscores a targeted therapeutic approach, where the drug acts specifically on the pathological vasculature associated with obesity, leading to a reduction in white fat and concurrent metabolic benefits, without affecting the physiology of lean subjects. nih.govbiotechpeptides.com

Exploration of Therapeutic Research Implications Preclinical and Theoretical

Research into Adipose Tissue Dysfunction and Metabolic Disorders

Adipose tissue dysfunction is mechanistically linked to metabolic diseases such as type 2 diabetes and is characterized by chronic low-grade inflammation nih.gov. Adipotide has been investigated in preclinical models for its ability to address aspects of this dysfunction.

Type 2 Diabetes Pathophysiology Research

Research in obese animal models, including mice and rhesus monkeys, has explored Adipotide's potential impact on the pathophysiology of type 2 diabetes. Studies in obese rhesus monkeys demonstrated that treatment with Adipotide resulted in marked improvements in insulin (B600854) resistance, a key feature of type 2 diabetes researchgate.netsciencedaily.comfapesp.br. These improvements were observed concurrently with significant weight loss and reductions in body mass index and abdominal circumference researchgate.netsciencedaily.com. In obese rodents, studies have also shown rapid improvement in pro-diabetic metabolic markers, including improved insulin sensitivity and glucose tolerance, within days of treatment arrowheadpharma.com. The mechanism is thought to involve the reduction of white adipose tissue, which plays a critical role in systemic glucose and lipid metabolism e-dmj.orgmdpi.com.

Insulin Resistance Mechanisms

Adipotide's impact on insulin resistance has been a significant area of preclinical investigation. By selectively targeting and inducing apoptosis in the blood vessels supplying white adipose tissue, Adipotide leads to a reduction in fat mass nusciencepeptides.combiosynergen.comyoutube.com. This reduction in adipose tissue burden is hypothesized to improve insulin sensitivity youtube.com. Studies in obese rhesus monkeys showed a significant improvement in insulin resistance, quantified by a reduction in the insulinogenic index researchgate.netfapesp.brnih.gov. This suggests that the loss of white adipose tissue induced by Adipotide may contribute to better glucose control and enhanced responsiveness to insulin arrowheadpharma.comrsc.org. Adipose tissue insulin resistance is considered a crucial factor driving hepatic fat accumulation and the progression of non-alcoholic fatty liver disease mdpi.com.

Hepatic Lipid Metabolism and Fatty Liver Disease Investigations

Preclinical investigations have also touched upon the effects of Adipotide on hepatic lipid metabolism, particularly in the context of fatty liver disease. While the primary target of Adipotide is adipose tissue vasculature, the reduction in white adipose tissue mass can indirectly influence hepatic lipid levels. Studies in obese monkeys treated with Adipotide showed no increase in the storage of lipids in the liver fapesp.br. This finding is notable as obesity and insulin resistance are significant risk factors for the development of non-alcoholic fatty liver disease (NAFLD), which is characterized by excessive fat accumulation in the liver oatext.comnih.gov. The interplay between adipose tissue dysfunction and hepatic lipid metabolism is well-established, with dysfunctional adipose tissue contributing to increased fatty acid flux to the liver mdpi.comfrontiersin.org.

Interplay between Adipose Tissue, Vasculature, and Systemic Metabolism

The research on Adipotide highlights the intricate interplay between adipose tissue, its vasculature, and systemic metabolism. Adipose tissue expansion in obesity requires angiogenesis, and dysfunctional adipose tissue in obesity is associated with altered vasculature nih.govdovepress.com. Adipotide, as a vascular-targeted agent, disrupts the blood supply to white adipose tissue by binding to prohibitin on endothelial cells, leading to apoptosis of these cells nusciencepeptides.combiosynergen.comyoutube.commdpi.com. This targeted disruption of adipose vasculature results in the regression of white fat mass, which in turn positively impacts systemic metabolic parameters like insulin sensitivity and glucose tolerance researchgate.netsciencedaily.comfapesp.brarrowheadpharma.com. The dependency of adipose tissue growth and metabolism on its vasculature underscores the potential of vascular-targeted therapies like Adipotide for addressing obesity and related metabolic disorders nih.gov.

Investigations into Oncology and Angiogenesis Research

Beyond metabolic disorders, Adipotide's mechanism of targeting blood vessels has led to investigations into its potential in oncology and angiogenesis research. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis biosynergen.compsychologies.co.uk.

Anti-Angiogenic Strategies in Cancer Models

Adipotide has been explored as a potential anti-angiogenic agent in cancer models. Its mode of action, which involves targeting and destroying the blood supply to adipose tissue, suggests potential for targeting the vasculature associated with tumors biosynergen.comrsc.orgpsychologies.co.uk. Preclinical research, particularly in murine models, has suggested that Adipotide may reduce tumor numbers by selectively targeting tumor-associated vasculature psychologies.co.uk. The peptide appears to interfere with metabolic activity and reduce angiogenic indicators within the tumor, potentially contributing to tumor regression without directly harming tumor cells psychologies.co.uk. The mechanism of Adipotide, operating on a distinct receptor (prohibitin) compared to many existing anti-angiogenic compounds that primarily target the VEGF pathway, suggests it could potentially supplement current anti-angiogenic strategies and help overcome resistance to single-agent therapies mdpi.compsychologies.co.uk.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Adipotide163360068

Data from research findings discussed in the text:

Study (Preclinical Model)Key Finding (Metabolic)Key Finding (Adipose Tissue/Vasculature)Citation
Obese Rhesus MonkeysImproved insulin resistanceSignificant reduction in body weight, BMI, and abdominal circumference researchgate.netsciencedaily.comfapesp.br
Obese RodentsImproved insulin sensitivity, glucose toleranceSubstantial weight loss, decreased food intake, rapid metabolic changes arrowheadpharma.combioworld.com
Obese MonkeysNo increase in hepatic lipid storageReduction in abdominal fat (27% in one study) fapesp.br
Murine Cancer ModelsInterfered with metabolic activity in tumorReduced tumor numbers, targeted tumor vasculature, reduced angiogenic indicators psychologies.co.uk

Role in Tumor Microenvironment Research

Adipose tissue is increasingly recognized as a critical component of the tumor microenvironment (TME), influencing tumor growth, progression, and response to therapy nih.govnih.gov. Obesity, characterized by excessive adipose tissue accumulation, is a known risk factor for various malignancies, and altered adipokine secretion in obesity contributes to a pro-inflammatory and pro-angiogenic TME conducive to tumorigenesis nih.govnih.gov. Cancer-associated adipocytes (CAAs), located near cancer cells, interact with them through paracrine and endocrine signaling, affecting both cell types and initiating tumor development nih.gov.

Adipotide's proposed ability to target and reduce white adipose tissue vasculature suggests a potential role in studying the impact of adipose tissue on the TME. By selectively disrupting the blood supply to white fat, researchers could theoretically investigate how the reduction of this adipose component influences the surrounding tumor microenvironment and its associated signaling pathways newsdrum.inarrowheadpharma.com. This could provide insights into the complex interplay between adipocytes, other stromal cells, and cancer cells within the TME nih.gov.

Potential for Studying Adiposity-Related Cancer Progression

Obesity is associated with an increased risk and worse prognosis for several cancers, including endometrial, breast, liver, colorectal, and prostate cancers nih.govmdanderson.org. The mechanisms linking obesity to cancer are multifactorial, involving altered adipokine secretion, chronic inflammation, insulin resistance, and sex hormone perturbations nih.gov. Fat tissue is known to produce substances that can promote cancer growth fiercebiotech.comarrowheadpharma.com.

Adipotide's effect on reducing white fat mass in preclinical models suggests its potential as a tool for studying the link between adiposity and cancer progression manilastandard.netmdanderson.org. By reducing the amount of white adipose tissue, researchers could investigate whether this reduction impacts the growth or progression of adiposity-related cancers fiercebiotech.comarrowheadpharma.com. Studies have explored whether decreasing white fat could slow the growth of prostate cancer, given that fat tissue produces substances promoting its growth fiercebiotech.comarrowheadpharma.com. Preclinical research in obese mice and monkeys has shown that Adipotide treatment led to significant weight loss and improvements in metabolic markers corepeptides.comnih.gov. These findings support the theoretical basis for using Adipotide to study how reducing adiposity influences the metabolic and hormonal environment that can fuel cancer growth mdanderson.org.

Preclinical studies in obese rhesus monkeys treated with Adipotide demonstrated notable reductions in body weight, BMI, and abdominal circumference, along with improvements in insulin resistance nih.govmdanderson.org.

Study ModelTreatment DurationAverage Weight ChangeAverage Fat Deposit Change
Obese Mice28 days~30% reductionNot specified
Obese Rhesus Monkeys28 days~11% reduction~39% decrease

Table 1: Summary of Adipotide Effects on Weight and Fat in Preclinical Models manilastandard.netcorepeptides.comnih.gov

These results, while focused on weight loss, underpin the potential for Adipotide to be used in research models to explore the downstream effects of reduced adiposity on cancer-related pathways influenced by metabolic factors and adipokines nih.govnih.gov.

Research into Adipose Tissue Remodeling and Plasticity

Adipose tissue is a dynamic organ capable of significant remodeling and plasticity in response to physiological and environmental changes nih.govresearchgate.net. This plasticity involves changes in adipocyte size, number, lipid storage, and differentiation, as well as alterations in the distribution and cellular composition of adipose tissue nih.gov. The functionality and integrity of the adipose tissue vascular network play an important role in this plasticity researchgate.net.

Adipotide's proposed mechanism of targeting adipose tissue vasculature makes it a relevant tool for investigating adipose tissue remodeling. By selectively disrupting the blood supply to white adipocytes, researchers can study the tissue's response to this vascular insult and the subsequent remodeling processes newsdrum.inalbaniandailynews.com. This includes exploring changes in the remaining adipose tissue, such as potential compensatory mechanisms or alterations in cellular composition albaniandailynews.com.

Understanding Adipocyte Progenitor Dynamics

Adipose tissue expansion occurs through both the enlargement of existing adipocytes (hypertrophy) and the generation of new adipocytes from progenitor cells (hyperplasia) mdpi.com. Adipocyte progenitor cells (APCs) are crucial for adipose tissue growth and regeneration nih.gov. Different populations of progenitor cells contribute to the formation of white, brown, and beige adipocytes nih.gov.

Research using agents that target specific cell populations within adipose tissue, such as Adipotide's proposed targeting of vascular endothelial cells supplying white adipocytes, can provide insights into the dynamics of adipocyte progenitors newsdrum.innih.gov. While Adipotide directly targets the vasculature, its impact on mature adipocytes could indirectly influence the behavior and differentiation of nearby adipocyte progenitors as the tissue undergoes remodeling following vascular disruption newsdrum.inalbaniandailynews.com. Studies using other targeted peptides have demonstrated that depletion of white adipocyte progenitors can influence adipose tissue growth and lead to the appearance of beige adipocytes nih.gov. This highlights the potential for targeted approaches, like that of Adipotide, to be used to perturb adipose tissue composition and study the resulting progenitor dynamics and differentiation pathways nih.gov.

Potential for Studying White Adipose Tissue 'Browning' and Thermogenesis

White adipose tissue (WAT) browning is a process where white adipocytes acquire characteristics of brown adipocytes, including increased mitochondrial content and expression of uncoupling protein 1 (UCP1), which enables thermogenesis (heat production) mdpi.comendocrinology.org. This process increases the tissue's capacity for energy expenditure and is a key area of research for metabolic health mdpi.comnih.gov. Beige or brite adipocytes are brown-like adipocytes found interspersed in WAT that emerge upon certain stimuli, such as cold exposure or β-adrenergic activation endocrinology.orgwikipedia.org.

Adipotide's proposed selective targeting of white adipose tissue vasculature and subsequent reduction in white fat mass could potentially be used in research to explore its indirect effects on the remaining adipose tissue, including the possibility of inducing or influencing the browning process newsdrum.inalbaniandailynews.com. While Adipotide's primary action is pro-apoptotic to the vasculature, the resulting changes in the adipose microenvironment might trigger adaptive responses, potentially including the emergence of beige adipocytes or alterations in thermogenic capacity albaniandailynews.com. Research into novel compounds, such as those inhibiting Notch signaling, has shown promise in promoting adipocyte browning purdue.edu. Studies have demonstrated that such compounds can increase the expression of key browning markers like PGC1α, PRDM16, and UCP1 purdue.edu. While Adipotide's mechanism is distinct, its use in research models where white fat is reduced could provide a context to study the signals and pathways that regulate adipose tissue plasticity, including the potential for browning in the remaining or regenerating adipose depots albaniandailynews.comnih.gov.

Advanced Research Methodologies and Future Directions

Methodological Advancements in Peptide-Based Research

Advancements in peptide-based research methodologies are crucial for the continued investigation of compounds like Adipotide. Techniques such as solid-phase peptide synthesis are utilized to ensure high purity and precision in its production. manilastandard.net

Phage Display Technology in Ligand Discovery

Phage display technology is a versatile technique used in the identification and characterization of novel binding molecules, including peptides. creative-biolabs.comnih.gov This method utilizes bacteriophages to display a diverse library of peptides on their surfaces, allowing for the selection of peptides that bind specifically to a target molecule. creative-biolabs.commdpi.com Phage display has been instrumental in discovering peptide sequences that exhibit high affinity and specificity for target antigens. nih.gov In the context of Adipotide, phage display was used to identify the CKGGRAKDC peptide motif, which is suggested to specifically target the vasculature of white adipose tissue by associating with prohibitin. pulse.ng This technique provides a vast pool from which polypeptide-based ligands with desired binding characteristics can be selected. nih.gov

Computational Modeling for Peptide Structure and Activity Prediction

Computational modeling plays an increasingly important role in peptide research, aiding in the prediction of peptide structure and activity. nih.govfrontiersin.org Predicting and modeling peptide structures can be complex due to their ability to fold into intricate three-dimensional conformations. nih.gov However, computational methods such as ab initio modeling, I-TASSER, and Rosetta are used to predict 3D structures. nih.gov Deep learning models like AlphaFold have shown high accuracy in predicting protein structures and can also be applied to peptides. nih.govacs.org These tools can assist in understanding how peptide structure influences molecular activity and receptor interactions. trustpeptides.com Computational approaches are also being developed to predict peptide-protein interactions and binding affinities, which is significant for the design of peptide therapeutics. frontiersin.orgoup.com While computational methods provide valuable insights, experimental validation is often required to confirm predicted structures and activities. nih.gov

Delineation of Broader Systemic Impacts

While Adipotide is hypothesized to selectively target adipose vasculature, research is ongoing to delineate its broader systemic impacts and understand potential interactions beyond white adipose tissue. albeu.com

Investigation of Compensatory Mechanisms in Other Tissues (e.g., skeletal muscle, liver, brown adipose tissue)

Selective depletion of adipose tissue by compounds like Adipotide is believed to offer an opportunity to explore compensatory mechanisms that may occur in other tissues, including skeletal muscle, liver, and brown adipose tissue (BAT). albaniandailynews.com Researchers may investigate how changes in white adipose tissue volume influence systemic energy expenditure, thermogenesis, or glucose utilization. albaniandailynews.com Brown adipose tissue, known for its role in thermogenesis, may respond adaptively to alterations in white adipose tissue. albaniandailynews.comnih.govembopress.org Studies might also explore the impacts of adipose tissue reduction on hepatic lipid metabolism, given the known crosstalk between the liver and adipose depots. albaniandailynews.com Adipotide's mechanism, which involves vascular disruption, positions it as a research tool for exploring angiogenesis not only in adipose tissue but potentially in other tissues as well. albaniandailynews.com Research indicates that Adipotide may not impact brown adipose tissue due to the tissue specificity of its target receptors. corepeptides.comdiabetesjournals.org

Research into Potential Off-Target Interactions at the Molecular Level

Comprehensive studies are necessary to confirm the specificity of Adipotide and to understand any potential off-target interactions at the molecular level. albeu.com While the specificity of Adipotide for prohibitin and ANXA2 receptors on adipose vasculature suggests its impacts may be limited to targeted tissues, research into potential off-target effects is a crucial consideration for future studies. interfax.com.uaalbeu.com Tools such as PHB1 EC-KO mice have been suggested as a means to assess possible off-target effects of Adipotide. diabetesjournals.org

Development of Next-Generation Adipotide Analogues

The development of next-generation Adipotide analogues is a key area of future research. albeu.comfreedomresearch.co Future studies examining the structure and characteristics of Adipotide could lead to improved and more precisely targeted formulations. manilastandard.net The design of new ligand peptides that home to the vasculature of white adipose tissue, improved mitochondria-disrupting peptides, or enhanced delivery systems could result in other targeted anti-obesity compounds within the Adipotide class. nih.gov These efforts aim to potentially develop analogues with a broader therapeutic index and optimized properties. nih.gov The unique mechanism of Adipotide, involving targeted exposure and proapoptotic strategies, represents a novel approach that could inform the development of other peptide-based research agents designed to selectively impact specific tissues or cell types. interfax.com.ua

Strategies for Enhanced Targeting Precision

Ensuring that Adipotide exclusively targets adipose vasculature without affecting other tissues is crucial for its research utility interfax.com.ua. Future studies could focus on detailed investigations into the molecular interactions between Adipotide and its target receptors (ANXA2 and PHB) to enhance understanding of its specificity and inform the design of next-generation peptides interfax.com.uabiotechpeptides.com. Researchers may explore the development of second-generation peptides with potentially better-supported specificity or altered targeting moieties to expand the scope of experimental implications albaniandailynews.com. Identifying biomarkers that predict responsiveness to Adipotide could also facilitate personalized approaches and optimize research outcomes interfax.com.ua. The use of targeted nanoparticles modified with peptide ligands is also being explored to increase the uptake and accumulation of therapeutic peptides within the target tissue researchgate.net.

Optimization of Pro-apoptotic Efficacy

The pro-apoptotic mechanism of Adipotide, mediated by the (KLAKLAK)₂ domain's theorized disruption of mitochondrial membranes, is central to its function interfax.com.uabiotechpeptides.com. Research indicates that Adipotide might serve as a molecular tool to probe the intricate signaling pathways that govern mitochondrial dynamics and apoptosis albaniandailynews.com. Further studies could focus on optimizing the delivery and intracellular activity of the pro-apoptotic domain to enhance its efficacy in targeted endothelial cells. Understanding the precise molecular events following receptor binding and internalization will be key to maximizing the desired apoptotic effect while minimizing off-target impacts.

High-Throughput Screening Platforms for Vascular Remodeling Studies

Adipotide's reliance on vascular disruption positions it as a research tool for exploring angiogenesis and vascular remodeling in adipose and other tissues albaniandailynews.com. High-throughput screening (HTS) platforms could be valuable in studying how Adipotide influences vascular networks. Potential future research implications might include high-throughput screening assays specifically designed for vascular remodeling studies, leveraging Adipotide's selective properties albaniandailynews.com. These platforms could allow for rapid assessment of the peptide's effects on endothelial cell behavior, vessel formation, and regression in controlled experimental settings, potentially utilizing in vitro models of vascularized adipose tissue nih.gov.

Unanswered Questions and Emerging Research Hypotheses

Despite the research conducted on Adipotide, several questions remain unanswered, and new hypotheses are emerging regarding its broader impacts and potential applications interfax.com.uaalbaniandailynews.com.

Comprehensive Analysis of Signaling Feedback from Disrupted Adipose Milieu

The reduction in adipose vasculature and subsequent changes in the adipose microenvironment are hypothesized to trigger complex signaling feedback loops biotechpeptides.com. It remains unclear whether the observed metabolic improvements arise directly from the reduced vascular supply or from more complex signaling feedback originating within the disrupted adipose milieu, where metabolic intermediaries or hormonal cues might adjust in response to the altered environment biotechpeptides.com. Comprehensive analysis of these signaling pathways, potentially involving the interplay between adipocytes, endothelial cells, and immune cells, is necessary to fully understand the systemic effects of Adipotide frontiersin.org. This could include investigating changes in adipokine secretion, fatty acid transport, and inflammatory mediators biotechpeptides.comfrontiersin.orgmdpi.com.

Integrative Omics Approaches to Adipotide Research

Integrative omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the biological changes induced by Adipotide nih.govnih.gov. Applying these methodologies to Adipotide research could offer deeper insights into the molecular mechanisms underlying its effects on adipose tissue, vasculature, and systemic metabolism nih.gov. Studies could investigate changes in gene expression profiles, protein levels, and metabolic pathways in response to Adipotide exposure, potentially identifying novel biomarkers of response or off-target effects nih.govnih.gov. This approach could help to unravel the complex interplay between vascular changes, adipocyte function, and metabolic outcomes nih.govnih.gov.

Q & A

Q. What is the hypothesized mechanism of action of Adipotide in inducing weight loss, and what experimental approaches are recommended to validate this in preclinical models?

Adipotide targets the vasculature of white adipose tissue (WAT) by binding to prohibitin receptors on endothelial cells, triggering apoptosis and reducing fat mass . To validate this, researchers should:

  • Use histopathology to assess vascular apoptosis in WAT.
  • Employ imaging techniques (e.g., MRI or DEXA) to quantify fat loss .
  • Measure molecular markers of apoptosis (e.g., caspase-3 activation) in adipose tissue samples.
  • Monitor metabolic outcomes (e.g., insulin resistance via HOMA-IR) to confirm secondary benefits .

Q. How should researchers determine the optimal dosing regimen for Adipotide in novel animal models, considering species-specific differences?

Dose optimization requires:

  • Body Surface Area (BSA) scaling from rodents to primates, as efficacy and renal toxicity are dose-dependent .
  • Pilot dose-ranging studies (e.g., 0.25–1.0 mg/kg/day in primates) with endpoints including weight loss, renal function (serum creatinine, urinalysis), and adipose imaging .
  • Species-specific pharmacokinetic profiling to account for metabolic differences.

Q. What are the key physiological parameters to monitor in preclinical Adipotide studies to ensure robust safety profiling?

  • Renal function : Serum creatinine, blood urea nitrogen (BUN), urinary glucose/protein excretion, and histopathology for tubular degeneration .
  • Metabolic markers : Fasting insulin, glucose tolerance tests, and lipid panels.
  • Behavioral metrics : Food intake and activity levels, as weight loss in primates correlates with reduced caloric intake .

Q. How can researchers select appropriate animal models to study Adipotide’s obesity-specific effects?

  • Use diet-induced obese (DIO) primates (e.g., Macaca mulatta) to mimic human metabolic syndrome .
  • Compare outcomes with lean cohorts to confirm mechanism specificity .
  • Validate findings in secondary models (e.g., obese baboons (Papio sp.)) for translational consistency .

Advanced Research Questions

Q. What methodological considerations are critical when designing longitudinal studies to assess Adipotide’s efficacy and renal safety profile in non-human primates?

  • Frequency of monitoring : Weekly serum/urine tests to detect early renal toxicity .
  • Imaging intervals : Baseline and post-treatment MRI/DEXA scans to quantify fat loss dynamics .
  • Recovery-phase analysis : Post-treatment follow-up (e.g., 28 days) to evaluate reversibility of renal effects .
  • Control groups : Include vehicle-treated obese and lean cohorts to isolate obesity-dependent responses .

Q. How can researchers reconcile contradictory findings between Adipotide’s pronounced weight loss effects in obese primates and absence of effect in lean counterparts when interpreting translational potential for human obesity?

  • Hypothesize obesity-specific mechanisms : Adipotide may require WAT endothelial overexpression of prohibitin, prevalent in obesity .
  • Experimental validation : Compare prohibitin receptor density in WAT vasculature of obese vs. lean models.
  • Clinical implications : Prioritize patient stratification by adiposity in human trials.

Q. What statistical approaches are recommended to address variability in Adipotide response across primate cohorts?

  • Mixed-effects models to account for individual metabolic variability.
  • Subgroup analysis : Stratify responders/non-responders based on baseline insulin resistance or fat mass .
  • Power calculations : Use pilot data (e.g., 11% weight loss in obese monkeys ) to determine cohort sizes.

Q. How can translational challenges in dose extrapolation from primates to humans be methodologically addressed?

  • Apply BSA-based scaling with allometric adjustments .
  • Conduct phase 0 microdosing studies with radiolabeled Adipotide to assess human pharmacokinetics.
  • Use in silico modeling to predict human renal clearance thresholds.

Q. What are the best practices for reporting Adipotide study results to meet rigorous journal standards?

  • Follow IMRAD structure (Introduction, Methods, Results, Discussion) with emphasis on:
    • Methods : Detailed dosing protocols, species/strain, and renal monitoring .
    • Results : Raw data tables for weight loss, metabolic parameters, and toxicity .
    • Discussion : Contrast findings with prior rodent studies and address translational limitations .

Key Recommendations

  • Prioritize obese non-human primates for efficacy studies.
  • Incorporate renal safety endpoints in all experimental designs.
  • Use BSA scaling for interspecies dose translation.
  • Publish negative results (e.g., lack of efficacy in lean models) to avoid publication bias.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.